Home > Products > Screening Compounds P45013 > (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one - 2035022-95-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Catalog Number: EVT-2789660
CAS Number: 2035022-95-6
Molecular Formula: C19H19N3O5
Molecular Weight: 369.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one []

Compound Description: This compound is an o-aminochalcone synthesized via a Claisen-Schmidt condensation reaction between o-aminoacetophenone and piperonal. [] It serves as a key precursor in developing an alternative route for the total synthesis of the alkaloid Graveoline. []

2. (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one []

Compound Description: This chalcone derivative (BDMFP) was synthesized and characterized using spectroscopic techniques. [] Computational studies were performed to investigate its electronic, vibrational, and nonlinear optical properties. [] The molecule exhibited good nonlinear optical behavior and potential for biological activity against endothelin type B membrane receptors. []

3. (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N'-[(1E)-phenylmethylene]acrylohydrazide []

Compound Description: This (E)-cinnamic N-acylhydrazone derivative demonstrated moderate antileishmanial activity against axenic amastigote forms of Leishmania donovani (IC50 = 6.27 µM). [] It exhibited excellent selectivity with no cytotoxicity observed against mammalian L-6 cells. []

4. (E)-N'-(3,4-dihydroxybenzylidene)cinnamohydrazide []

5. 3-(2H-1,3-benzodioxol-5-yl)-6-methoxy-8,8-dimethyl-4H,8H-pyrano[2,3-h]chromen-4-one (durmillone) []

Compound Description: This natural product was isolated from Millettia versicolor and its structure elucidated through a combination of NMR, MS, and single-crystal X-ray diffractometry. [] It co-crystallized with another compound, (2E)-1-(4-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, making separation challenging. []

6. (2E)-1-(4-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one []

Compound Description: This natural product was co-isolated with durmillone from Millettia versicolor. [] Its structural elucidation proved challenging due to disorder in the aliphatic chain region and the presence of co-crystallized ethanol. [] 2D NMR techniques, coupled with MS data, were crucial for determining its atomic connectivity. []

7. (2S,3S,4R,5R)-5-(6-(((7-bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide []

Compound Description: This selective A3 adenosine receptor agonist was synthesized as a potential treatment for cardiac ischemia. [] The synthesis involved the condensation of a modified adenosine with a complex benzoxazole amine fragment. []

8. (3aS,7R,7aR*)-3,7-dibenzyl-3a-cyclobutylhexahydro-2H-pyrano[3,4-d]oxazol-2-one []

Compound Description: This molecule is a potential M1 muscarinic receptor agonist synthesized as a potential treatment for Alzheimer's disease. [] The synthesis started from a known carbamate intermediate derived from commercially available cyclobutyl carboxylic acid. []

9. (3aSR,7RS,7aRS)-3,5,7-tribenzyl-3a-cyclobutylhexahydrooxazolo[4,5-c]pyridin-2(3H)-one []

Compound Description: This compound is another potential M1 muscarinic receptor agonist synthesized as a potential treatment for Alzheimer's disease. [] It shares a common synthetic intermediate with the previously mentioned compound, highlighting a series of related compounds being investigated. []

10. Phomactin A []

Compound Description: This natural product is a target for total synthesis due to its complex structure and biological activity as a platelet activating factor antagonist. [] The research focuses on developing synthetic routes towards this compound, building upon previous work in the field. []

11. (2S,3R,5R,12S,13R,15R,E)-16-(hydroxymethyl)-5,9,12,13-tetramethyl-4-oxatricyclo[10.3.1.03,5]hexadeca-1(16),8-diene-2,15-diol []

Compound Description: This advanced intermediate represents a significant step towards the total synthesis of phomactin A. [] Its synthesis involves a complex multi-step process starting from a macrocyclic intermediate. []

Overview

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of organic compounds known as chalcones, which are recognized for their potential biological activities, including anti-inflammatory and anti-cancer properties. The presence of both a benzo[d][1,3]dioxole moiety and a methoxypyrazine group suggests that this compound may exhibit interesting pharmacological properties.

Source

The synthesis and study of this compound are rooted in organic chemistry, particularly in the field of medicinal chemistry where researchers aim to develop new therapeutic agents. The structural components of this molecule indicate it may be synthesized through various organic reactions involving functional group transformations.

Classification

This compound can be classified as:

  • Type: Chalcone
  • Functional Groups: Enone, ether, and heterocyclic compounds.
Synthesis Analysis

Methods

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves several steps, including:

  1. Formation of the Chalcone Core: This can be achieved via the Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone.
  2. Introduction of Functional Groups: The methoxypyrazine and pyrrolidine groups can be introduced through nucleophilic substitution reactions or coupling reactions.

Technical Details

The synthetic pathway often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Techniques such as chromatography are employed for purification, while spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry) are used for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure consists of:

  • A central prop-2-en-1-one core.
  • A benzo[d][1,3]dioxole ring that contributes to the compound's aromatic character.
  • A pyrrolidine ring connected to a methoxypyrazine moiety via an ether linkage.

Data

The molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of approximately 342.35 g/mol. The compound's geometry can be analyzed using computational chemistry methods to predict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for chalcones:

  1. Aldol Condensation: This reaction can be used to form the chalcone backbone.
  2. Electrophilic Aromatic Substitution: The aromatic rings present may participate in electrophilic substitutions under appropriate conditions.
  3. Reduction Reactions: The enone functionality can be reduced to form alcohols or other derivatives.

Technical Details

Each reaction step must be optimized for yield and selectivity, often requiring the use of catalysts or specific reagents to promote desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one exerts its biological effects is likely multifaceted:

  1. Interaction with Biological Targets: The compound may bind to specific receptors or enzymes due to its structural features.
  2. Modulation of Signaling Pathways: Through these interactions, it could influence various signaling pathways involved in inflammation or cancer progression.

Data

In vitro studies would typically be conducted to elucidate the precise mechanisms, assessing parameters such as binding affinity and downstream effects on cellular processes.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Specific data would need to be determined experimentally.
  • Solubility: Solubility in organic solvents typically indicates potential bioavailability.

Chemical Properties

Chemical properties involve stability under various conditions (e.g., light, temperature) and reactivity towards nucleophiles or electrophiles. Stability studies would inform on shelf-life and storage conditions.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: Due to its possible anti-inflammatory and anti-cancer properties.
  • Biochemical Research: As a tool for studying specific biological pathways or mechanisms.

Research into this compound could lead to significant advancements in drug discovery and development within medicinal chemistry fields. Future studies might focus on optimizing its synthesis for better yields or exploring its biological efficacy through preclinical trials.

Properties

CAS Number

2035022-95-6

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C19H19N3O5

Molecular Weight

369.377

InChI

InChI=1S/C19H19N3O5/c1-24-17-9-20-10-18(21-17)27-14-6-7-22(11-14)19(23)5-3-13-2-4-15-16(8-13)26-12-25-15/h2-5,8-10,14H,6-7,11-12H2,1H3/b5-3+

InChI Key

IWQOAYMSFOOEEP-HWKANZROSA-N

SMILES

COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.